molecular formula C11H12O2 B2660407 2-[(Allyloxy)methyl]benzaldehyde CAS No. 873300-24-4

2-[(Allyloxy)methyl]benzaldehyde

Cat. No.: B2660407
CAS No.: 873300-24-4
M. Wt: 176.215
InChI Key: SVQFXNMPSRBYEF-UHFFFAOYSA-N
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Description

2-[(Allyloxy)methyl]benzaldehyde (CAS: 28752-82-1, synonyms: o-(Allyloxy)benzaldehyde, 2-((Allyloxy)methyl)benzaldehyde) is an aromatic aldehyde derivative with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . Its structure features a benzaldehyde core substituted with an allyloxy-methyl group at the ortho position. This compound is primarily used in organic synthesis, particularly as a precursor for heterocyclic compounds, pharmaceuticals, and macrocyclic ligands. Its reactivity stems from the aldehyde group and the allyl ether moiety, enabling diverse transformations such as radical annulations, condensations, and olefin metathesis .

Properties

IUPAC Name

2-(prop-2-enoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-7-13-9-11-6-4-3-5-10(11)8-12/h2-6,8H,1,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQFXNMPSRBYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Allyloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with allyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the allyl alcohol reacts with the aldehyde group of benzaldehyde to form the allyloxy linkage.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-[(Allyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

    Oxidation: 2-[(Allyloxy)methyl]benzoic acid.

    Reduction: 2-[(Allyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-[(Allyloxy)methyl]benzaldehyde (C11H12O2) is an aromatic aldehyde derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly focusing on its chemical properties, synthesis methods, and biological activities.

Chemical Biology

This compound has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structure allows for further derivatization, making it a valuable building block in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzaldehyde derivatives, including this compound. It has shown effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents. For instance, research indicates that modifications in the benzaldehyde structure can enhance its ability to inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli.

Pharmaceutical Applications

Due to its structural characteristics, this compound is explored for use in pharmaceuticals, particularly in drug design aimed at targeting specific enzymes or receptors. Its ability to interact with biological molecules opens avenues for developing novel therapeutic agents.

Material Science

In material science, compounds like this compound are being studied for their potential use in creating functional materials, such as polymers with specific properties. The incorporation of allyloxy groups can enhance the solubility and processability of polymers, leading to advanced materials with tailored functionalities.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzaldehyde derivatives demonstrated that this compound exhibited significant antimicrobial activity against Pseudomonas aeruginosa. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for further development into an antimicrobial agent.

Case Study 2: Drug Development

In a research project focused on synthesizing new anti-inflammatory drugs, this compound was used as a key intermediate. The resulting compounds showed promising results in preclinical trials, indicating that modifications to the benzaldehyde core can lead to effective treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[(Allyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with hydrophobic regions of biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

2-(Allyloxy)benzaldehyde

  • Structure : Lacks the methyl group in the allyloxy chain, directly connecting the allyloxy moiety to the benzene ring.
  • Reactivity: Used in radical annulation reactions with 2-methoxy-2-oxoacetic acid to synthesize chroman-4-ones. Notably, the reaction is solvent-dependent, achieving optimal yields (71%) only in DMSO .
  • Applications: Intermediate for bioactive chromanones and flavones .

4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde

  • Structure : A dialdehyde with two benzaldehyde units connected by a flexible ethoxy-ethoxy chain.
  • Crystallography : Exhibits a "w"-shaped conformation with intermolecular C–H···O hydrogen bonds and CH-π interactions. This structural rigidity makes it suitable for macrocyclic compound synthesis .
  • Applications : Precursor for macrobicyclic ligands and polymers.

2-[Methoxy(phenyl)methyl]benzaldehyde Derivatives

  • Examples : 2-[(4-Chlorophenyl)(methoxy)methyl]benzaldehyde (2b), 2-[Methoxy(4-methoxyphenyl)methyl]benzaldehyde (2c) .
  • Structural Variation : Substituents on the methoxy-phenyl group modulate electronic and steric effects.
  • Synthesis : Prepared via Grignard or lithiation reactions, followed by quenching with electrophiles. Products are typically isolated as oils or solids and characterized by IR, NMR, and HR-MS .

Eurotium-Derived Benzaldehyde Derivatives

  • Examples : Chaetopyranin (30), flavoglaucin (31), eurotirubrin A (37) .
  • Structural Features: Natural benzaldehydes with prenyl groups, epoxy-heptenyl chains, or phenolic hydroxyls. For instance, compound 35 has a 2',3-epoxy-1',3'-heptadienyl side chain, differentiating it from synthetic analogs .
  • Bioactivity : Exhibit antioxidative, antimicrobial, and antitumor activities.

Comparative Analysis

Structural and Functional Differences

Compound Key Structural Features Functional Groups Applications
2-[(Allyloxy)methyl]benzaldehyde Allyloxy-methyl at ortho position Aldehyde, allyl ether Pharmaceutical intermediates, macrocycles
2-(Allyloxy)benzaldehyde Allyloxy directly attached to benzene Aldehyde, allyl ether Chroman-4-one synthesis
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde Symmetric dialdehyde with ethoxy chains Two aldehyde groups Macrocyclic ligands
Eurotium derivatives Prenyl/epoxy side chains, phenolic hydroxyls Aldehyde, prenyl, epoxy Antimicrobial agents

Reactivity and Stability

  • The allyl ether group in this compound enhances stability compared to simple allyloxy derivatives, reducing unintended polymerization.
  • Dialdehydes (e.g., 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde) exhibit lower solubility in polar solvents due to extended hydrophobic chains .

Research Findings and Data Tables

Table 1: Physical Properties of Selected Benzaldehydes

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound 162.19 Not reported 250–260 (estimated) Soluble in THF, DMSO
2-(Allyloxy)benzaldehyde 162.19 Oil 245–255 Soluble in DMSO
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde 328.34 120–125 >300 Poor in H₂O

Table 2: Reaction Yields in Key Syntheses

Reaction Compound Solvent Yield (%) Reference
Radical annulation with 2-oxoacetic acid 2-(Allyloxy)benzaldehyde DMSO 71
Condensation with polyamines 4-{2-[2-(4-Formyl...)benzaldehyde DMF 85
Olefin metathesis This compound derivatives CH₂Cl₂ 60–90

Biological Activity

2-[(Allyloxy)methyl]benzaldehyde, with the molecular formula C10_{10}H10_{10}O2_2, is an organic compound characterized by the presence of an allyloxy group attached to the benzaldehyde moiety. This compound has garnered interest in various fields, particularly in organic synthesis, medicinal chemistry, and material science due to its unique structural features and potential biological activities.

  • Molecular Formula : C10_{10}H10_{10}O2_2
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 873300-24-4
  • Density : 1.09 g/cm³ at 20 °C

The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the allyloxy group may interact with hydrophobic regions of biomolecules, influencing their activity and stability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzaldehyde can inhibit the growth of various bacteria and fungi, suggesting a potential application in developing antimicrobial agents .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are notable. In vitro studies have demonstrated that similar benzaldehyde derivatives can suppress cyclooxygenase (COX) activity, which is crucial in the inflammatory process. For example, certain derivatives have shown IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Cytotoxicity and Cancer Research

Studies exploring the cytotoxic effects of related compounds indicate that they may induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This suggests a potential role for this compound in cancer therapeutics .

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial activity of various benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to their counterparts .
  • Anti-inflammatory Research :
    • A series of experiments assessed the anti-inflammatory effects of benzaldehyde derivatives in a carrageenan-induced paw edema model in rats. The findings revealed significant reductions in edema size, indicating potent anti-inflammatory action .
  • Cytotoxicity Testing :
    • In vitro assays using human cancer cell lines showed that certain derivatives induce cell death through ROS generation. The study highlighted the importance of structural features in determining cytotoxic potency .

Comparative Analysis

To illustrate the unique biological activities of this compound compared to similar compounds, a table summarizing key findings is presented below:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundModerateSignificantHigh
2-(Methoxy)methylbenzaldehydeLowModerateModerate
2-(Ethoxy)methylbenzaldehydeLowLowLow

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